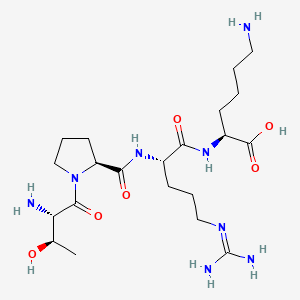
ジヒドロオロト酸
概要
説明
ジヒドロオロト酸は、ピリミジンヌクレオチドの生合成において重要な役割を果たす有機化合物です。これは、核酸の必須成分であるピリミジンの脱 novo 合成経路の中間体です。 この化合物は、分子式 C5H6N2O4 で特徴付けられ、さまざまな代謝プロセスに関与することで知られています .
科学的研究の応用
ジヒドロオロト酸は、科学研究において幅広い用途があります。
作用機序
ジヒドロオロト酸は、主にピリミジン生合成経路における役割を通じて効果を発揮します。ジヒドロオロト酸デヒドロゲナーゼは、ジヒドロオロト酸をオロト酸に変換する触媒作用を担い、これはウリジン一リン酸 (UMP) の合成における重要なステップです。 この経路は、DNA および RNA の構成要素であるヌクレオチドの生産に不可欠です .
分子標的および経路:
ジヒドロオロト酸デヒドロゲナーゼ: ジヒドロオロト酸をオロト酸に変換する触媒作用を担う主要な酵素.
ピリミジン生合成経路: ジヒドロオロト酸が関与する代謝経路.
6. 類似の化合物との比較
ジヒドロオロト酸は、ピリミジン生合成経路における他の類似の化合物と比較することができます。
オロト酸: ジヒドロオロト酸の酸化型で、同じ生合成経路に関与しています.
ジヒドロオロト酸: ジヒドロオロト酸の還元型で、ピリミジン生合成経路の中間体でもあります.
ウリジン一リン酸 (UMP): ジヒドロオロト酸が関与する経路の最終生成物.
独自性: ジヒドロオロト酸は、ピリミジン生合成経路の中間体としての特定の役割のために独自です。 さまざまな化学反応を起こす能力と、必須の生物学的プロセスへの関与により、研究と産業用途の両方において重要な化合物となっています .
生化学分析
Biochemical Properties
Dihydroorotic acid is involved in the pyrimidine biosynthesis pathway, where it is synthesized from carbamoyl aspartate by the enzyme dihydroorotase. It is then converted to orotic acid by dihydroorotate dehydrogenase. Dihydroorotic acid interacts with several enzymes, including dihydroorotase and dihydroorotate dehydrogenase, which are crucial for its conversion to orotic acid. These interactions are essential for maintaining the balance of pyrimidine nucleotides in cells .
Cellular Effects
Dihydroorotic acid influences various cellular processes, including cell proliferation and differentiation. It plays a role in the regulation of pyrimidine nucleotide levels, which are critical for DNA and RNA synthesis. The compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of pyrimidine nucleotides. This regulation is vital for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, dihydroorotic acid exerts its effects through its role in the pyrimidine biosynthesis pathway. It binds to and is converted by dihydroorotate dehydrogenase, which catalyzes the oxidation of dihydroorotic acid to orotic acid. This reaction is coupled with the reduction of quinone to quinol. The enzyme’s activity is regulated by various factors, including the availability of substrates and cofactors. Dihydroorotic acid also influences gene expression by modulating the levels of pyrimidine nucleotides, which are necessary for the synthesis of nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydroorotic acid can change over time due to its stability and degradation. Studies have shown that dihydroorotic acid is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature and pH. Long-term exposure to dihydroorotic acid can affect cellular function, including alterations in pyrimidine nucleotide levels and subsequent changes in DNA and RNA synthesis .
Dosage Effects in Animal Models
The effects of dihydroorotic acid vary with different dosages in animal models. At low doses, it supports normal cellular function by maintaining adequate levels of pyrimidine nucleotides. At high doses, dihydroorotic acid can lead to an accumulation of pyrimidine intermediates, which may cause toxic effects and disrupt cellular metabolism. Studies have shown that excessive levels of dihydroorotic acid can result in adverse effects, including impaired cell proliferation and differentiation .
Metabolic Pathways
Dihydroorotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway. It is synthesized from carbamoyl aspartate by dihydroorotase and then converted to orotic acid by dihydroorotate dehydrogenase. This pathway is essential for the production of uridine monophosphate, which is a precursor for RNA and DNA synthesis. Dihydroorotic acid interacts with various enzymes and cofactors involved in this pathway, including dihydroorotase and dihydroorotate dehydrogenase .
Transport and Distribution
Within cells, dihydroorotic acid is transported and distributed through various mechanisms. It is synthesized in the mitochondria and then transported to the cytoplasm, where it is further processed in the pyrimidine biosynthesis pathway. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions are crucial for ensuring the proper distribution and localization of dihydroorotic acid, which is necessary for its function in pyrimidine biosynthesis .
Subcellular Localization
Dihydroorotic acid is primarily localized in the mitochondria, where it is synthesized by dihydroorotase. It is then transported to the cytoplasm for further processing. The subcellular localization of dihydroorotic acid is essential for its function in the pyrimidine biosynthesis pathway. The compound’s activity is regulated by various factors, including targeting signals and post-translational modifications that direct it to specific compartments within the cell .
準備方法
合成経路および反応条件: ジヒドロオロト酸は、オロト酸の還元によって合成できます。このプロセスは通常、制御された条件下で、水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用します。 反応は水溶液中で行われ、生成物は結晶化によって単離されます .
工業的生産方法: 工業的な設定では、ジヒドロオロト酸は酵素的方法で生産されます。ジヒドロオロト酸デヒドロゲナーゼは、ジヒドロオロト酸をオロト酸に変換する触媒作用を担い、さらに処理されてジヒドロオロト酸が得られます。 この方法は、その効率性と特異性のために好まれています .
化学反応の分析
反応の種類: ジヒドロオロト酸は、以下を含むさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの酸化剤の存在下で、オロト酸に酸化されることができます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4)、過酸化水素 (H2O2)
還元: 水素化ホウ素ナトリウム (NaBH4)
置換: 目的の生成物に応じてさまざまな求核剤
生成される主要な生成物:
酸化: オロト酸
還元: ジヒドロオロト酸
置換: 置換ジヒドロオロト酸誘導体
類似化合物との比較
Dihydroorotic acid can be compared with other similar compounds in the pyrimidine biosynthesis pathway:
Orotic Acid: An oxidized form of dihydroorotic acid, involved in the same biosynthesis pathway.
Dihydroorotate: A reduced form of dihydroorotic acid, also an intermediate in the pyrimidine biosynthesis pathway.
Uridine Monophosphate (UMP): The end product of the pathway in which dihydroorotic acid is involved.
Uniqueness: Dihydroorotic acid is unique due to its specific role as an intermediate in the pyrimidine biosynthesis pathway. Its ability to undergo various chemical reactions and its involvement in essential biological processes make it a compound of significant interest in both research and industrial applications .
特性
IUPAC Name |
2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861839 | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-54-4, 6202-10-4 | |
| Record name | (±)-Dihydroorotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Dihydroorotic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROOROTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,5-Dihydroorotic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


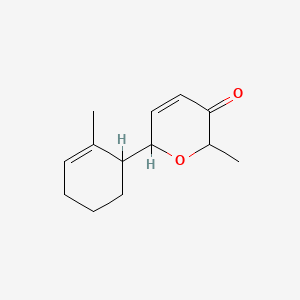
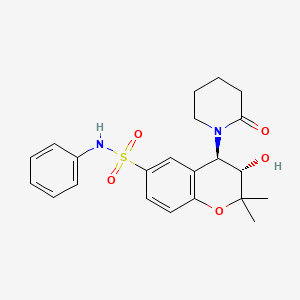
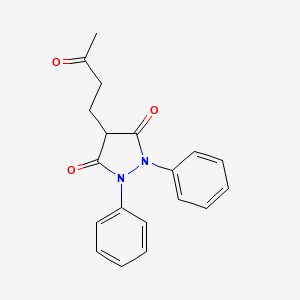
![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)
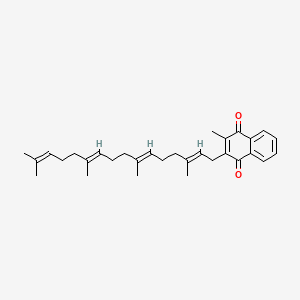
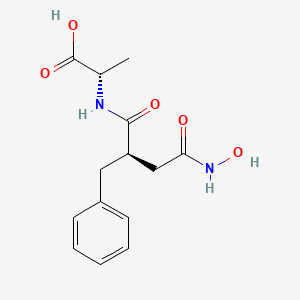
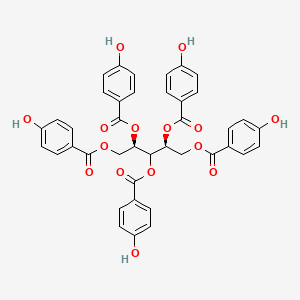
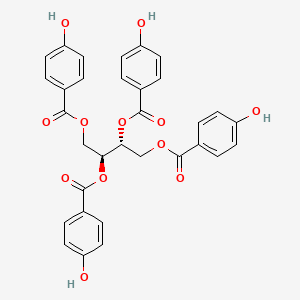

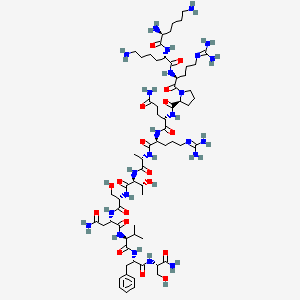
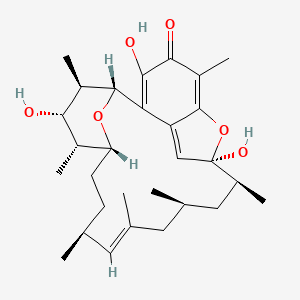

![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)
